Ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate; methanesulfonic acid is a complex organic compound with significant pharmaceutical implications. This compound is classified as a double prodrug, which means it is designed to be metabolically converted into an active drug form in the body, enhancing its therapeutic efficacy. The compound has been investigated for its potential use in anticoagulation therapy, particularly due to its thrombin-inhibiting properties.
The compound is derived from the combination of various functional groups, including benzimidazole and pyridine moieties. It falls under the category of synthetic organic compounds used in pharmacology, specifically targeting thrombin activity to prevent blood clot formation. The structural complexity allows for multiple interactions within biological systems, making it a candidate for drug development.
The synthesis of ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate; methanesulfonic acid involves several steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and composition of the synthesized compound.
The molecular formula for ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate; methanesulfonic acid is C34H41N7O5S. The structure consists of:
The compound exhibits a complex three-dimensional structure that facilitates its interaction with biological targets. Crystallographic studies have shown that it can exist in multiple polymorphic forms, each with distinct physical properties that influence its solubility and bioavailability.
The compound can undergo various chemical reactions, including:
Understanding these reactions is crucial for optimizing the drug formulation process and ensuring stability during storage and administration.
Ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate; methanesulfonic acid acts primarily as a thrombin inhibitor. Upon administration:
Studies have indicated that this mechanism can effectively reduce thrombin activity in vitro and in vivo, making it a promising candidate for anticoagulant therapies.
The compound exhibits good crystallinity and low hygroscopicity across its polymorphic forms, contributing to reliable bioavailability. Its melting point and thermal stability are critical parameters that influence its formulation.
The solubility profile of ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate; methanesulfonic acid shows favorable characteristics in physiologically acceptable acidic aqueous media, enhancing its potential for oral or parenteral administration.
This compound has potential applications in:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3